molecular formula C13H23NO6 B12572232 diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate CAS No. 620960-36-3

diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate

Cat. No.: B12572232
CAS No.: 620960-36-3
M. Wt: 289.32 g/mol
InChI Key: MGCFRTVQJFTSGV-SNVBAGLBSA-N
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Description

Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate is a chiral nitroalkyl-substituted propanedioate ester. Its structure features a central propanedioate core esterified with ethyl groups and a branched nitro-substituted pentan-2-yl chain at the C2 position. The stereochemistry at the C2 position is specified as the (S)-enantiomer, which may influence its reactivity, biological activity, or crystallization behavior.

Properties

CAS No.

620960-36-3

Molecular Formula

C13H23NO6

Molecular Weight

289.32 g/mol

IUPAC Name

diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate

InChI

InChI=1S/C13H23NO6/c1-5-19-12(15)11(13(16)20-6-2)10(7-9(3)4)8-14(17)18/h9-11H,5-8H2,1-4H3/t10-/m1/s1

InChI Key

MGCFRTVQJFTSGV-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C([C@H](CC(C)C)C[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C(C(CC(C)C)C[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of a nitroalkene intermediate via condensation of an aldehyde with nitromethane.
  • Stereoselective Michael addition of diethyl malonate to the nitroalkene.
  • Purification and optional further transformations such as nitro group reduction.

This approach ensures high stereochemical purity and yield.

Detailed Stepwise Preparation

Step 1: Nitroalkene Formation
  • Reactants : Isovaleraldehyde (or related aldehyde) and nitromethane.
  • Conditions : The reaction is performed in toluene with a silica-supported amine base (SiO2-NH2) and anhydrous CaCl2 as a dehydrating agent.
  • Temperature : Maintained at 75 °C.
  • Outcome : Nitroalkene intermediate is obtained in approximately 90% yield.
  • Notes : The system is stable for at least one week, allowing continuous or batch processing.
Step 2: Stereoselective Michael Addition
  • Reactants : Nitroalkene intermediate and diethyl malonate.
  • Catalyst : Polymer-supported (S)-pybox-calcium chloride complex.
  • Conditions : Reaction temperature at 0 °C.
  • Yield and Stereoselectivity : The Michael addition proceeds with 84% yield and 93% enantiomeric excess (ee), favoring the (2S) configuration.
  • Mechanism : The chiral catalyst induces enantioselectivity in the conjugate addition of malonate to the nitroalkene.
Step 3: Nitro Group Reduction (Optional for Further Derivatives)
  • Catalyst : Polysilane-supported palladium on carbon (Pd/DMPSi-C).
  • Conditions : Ambient pressure, 100 °C.
  • Outcome : Reduction of the nitro group to amine or lactam derivatives with high yield (74%) and retention of stereochemistry (94% ee).

Alternative Synthetic Routes and Related Intermediates

  • Pathway via Tosylate and Azide Intermediates : Starting from 4-methylpentanoic acid, conversion to acyl chloride, condensation with chiral oxazolidinone, regioselective alkylation, elimination of chiral auxiliary, reduction, tosylation, azide substitution, and final reduction yields related nitroester intermediates.
  • Michael Addition Catalyzed by Ni(II) Complexes : Asymmetric Michael addition of diethyl malonate to nitroalkenes catalyzed by chiral Ni(II) complexes yields enantiomerically enriched nitroesters, demonstrating a versatile catalytic approach.

Data Table Summarizing Key Preparation Parameters

Step Reactants/Conditions Catalyst/Agent Temperature (°C) Yield (%) Enantiomeric Excess (ee) Notes
Nitroalkene Formation Isovaleraldehyde + Nitromethane + Toluene SiO2-NH2 (base), CaCl2 (drying) 75 ~90 Not applicable Stable system, continuous operation
Michael Addition Nitroalkene + Diethyl malonate PS (S)-pybox-CaCl2 0 84 93 High stereoselectivity
Nitro Group Reduction Nitroester Pd/DMPSi-C (Pd/C polysilane) 100 74 94 Retains stereochemistry
Alternative Route (Tosylate/Azide) 4-Methylpentanoic acid derivatives + reagents Various (LiOH, BH3/SMe2, NaN3) Varied Varied Not specified Multi-step, chiral auxiliary involved
Ni(II)-Catalyzed Michael Addition Nitroalkenes + Diethyl malonate Chiral Ni(II) complexes Ambient Up to 91 Up to 96 Catalytic asymmetric synthesis

Research Findings and Analysis

  • The use of polymer-supported chiral catalysts enables high enantioselectivity and ease of catalyst recovery, improving process sustainability.
  • The silica-supported amine base system for nitroalkene formation offers operational stability and high yield, suitable for scale-up.
  • The Ni(II)-catalyzed asymmetric Michael addition provides an alternative catalytic system with comparable enantioselectivity, expanding synthetic options.
  • Multi-step routes involving chiral auxiliaries and functional group interconversions provide access to related nitroester intermediates but may be less efficient due to additional steps and reagents.
  • The stereochemistry of the product is crucial for downstream applications, and the methods described maintain or enhance stereochemical purity.

Chemical Reactions Analysis

Cupridine-Catalyzed Reaction

  • Substrates : Dimethyl malonate and 4-methyl-1-nitropent-1-ene (XV) .

  • Catalyst : Cupreidine (desmethylquinidine) enables enantioselectivity up to 96:4 (S:R ratio) .

  • Conditions :

    • Solvent: Toluene or dichloromethane .

    • Temperature: -20°C .

    • Workup: Extraction with 1N HCl and cyclohexane to remove byproducts .

Outcome :

ParameterValueSource
Yield>85%
Enantiomeric Excess96% ee (S-configuration)

Ni(II)-Catalyzed Reaction

  • Catalyst : Chiral Ni(II) complexes (e.g., NiCl₂·6H₂O with bisoxazoline ligands) .

  • Conditions :

    • Solvent: CCl₄ at 50°C .

    • Molar Ratio: 2 mol-% catalyst, 1.1:1 nitroalkene:malonate .

Outcome :

ParameterValueSource
Yield89%
Enantiomeric Excess91% ee (R-configuration)

Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis/decarboxylation under acidic conditions to form β-substituted γ-nitro carboxylic acids (III):

Reaction Pathway

  • Hydrolysis : Cleavage of ester groups to dicarboxylic acid.

  • Decarboxylation : Loss of CO₂ under heat to yield γ-nitro carboxylic acid .

Optimized Conditions

  • Acid : Methanesulfonic acid (MsOH, 2.5 equiv.) .

  • Temperature : 110°C .

  • Concentration : 0.5 M in water .

Outcome :

ParameterValueSource
Yield78–82%
Purity95–99% (HPLC)
Major ByproductXVIII (via salt instability)

Nitro Group Reduction

The nitro group is reduced to an amine, enabling access to γ-amino acids like pregabalin precursors:

Hydrogenation Challenges

  • Pd-based catalysts degrade the malonate backbone .

  • Alternative Method :

    • Reductant : Zinc dust in 2-propanol .

    • Conditions : Room temperature, 12 hours .

Outcome :

ParameterValueSource
Yield92%
Purity98% (NMR)

Stability and Byproduct Formation

The compound exhibits instability under prolonged acidic or basic conditions:

Key Observations

  • Acidic Hydrolysis : Forms dicarboxylic acid intermediates but risks side reactions (e.g., Nef reaction) if temperature exceeds 110°C .

  • Basic Conditions : Nitronate anion formation leads to decomposition .

Comparative Reaction Data

Reaction TypeCatalyst/ReagentYield (%)ee (%)
Michael AdditionCupreidine8596 (S)
Michael AdditionNi(II)-bisoxazoline8991 (R)
Hydrolysis/DecarboxylationMsOH80
Nitro ReductionZn/2-propanol92

Critical Analysis of Side Reactions

  • Decarboxylation Byproducts : XVIII (HPLC-identified) forms due to mono-salt instability .

  • Nef Reaction : Avoided by maintaining pH < 7 during hydrolysis .

This compound’s reactivity is central to synthesizing enantiomerically pure pharmaceuticals, with optimized protocols balancing yield, enantioselectivity, and stability.

Scientific Research Applications

Organic Synthesis

Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate is primarily utilized as an intermediate in organic synthesis. The nitro group in its structure allows for various transformations, making it a versatile building block for synthesizing other complex organic molecules. For instance, it can undergo reduction reactions to yield amines, which are essential in the production of pharmaceuticals and agrochemicals .

Pharmaceutical Development

The compound has shown potential in the synthesis of bioactive molecules. One notable application is its use as a precursor for the synthesis of Pregabalin, a medication used to treat neuropathic pain and epilepsy. The process involves the reduction of the nitro group followed by decarboxylative hydrolysis to obtain the target compound . This highlights the compound's significance in medicinal chemistry and drug development.

Case Studies

StudyApplicationFindings
Ono et al. (2001)Synthesis of PregabalinDemonstrated the effective reduction of nitro groups leading to amino derivatives suitable for further transformations .
Recent ResearchUse in organic transformationsExplored the versatility of this compound in synthesizing various nitrogen-containing compounds .

Mechanism of Action

The mechanism of action of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester groups can be hydrolyzed to release carboxylic acids, which can further interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate (Compound I), a structurally distinct propanedioate derivative. Below is a detailed comparison based on structural, synthetic, and crystallographic

Structural Differences

Feature Diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate Compound I ()
Core structure Propanedioate ester Propanedioate ester
C2 substituent (2S)-4-methyl-1-nitropentan-2-yl (nitroalkyl chain) Indole-derived methylidene group with phenylsulfonyl and trimethylbenzyl substituents
Functional groups Nitro, ester Sulfonyl, aromatic, ester
Stereochemistry Chiral center at C2 (S-configuration) No reported chirality
Key interactions Likely dipole-dipole (nitro group) Hydrogen bonds, aromatic stacking

Crystallographic Data

Parameter Compound I ()
Crystal system Not explicitly stated, but refined using SHELX software
Space group Not reported
R-factors R₁ = 0.062, wR₂ = 0.211 (high disorder?)
Dihedral angles 62.78° (indole vs. benzene), 80.53° (indole vs. sulfonyl)
Hydrogen bonding Forms chains along the a-axis via C—H···O interactions

For the target compound, crystallographic data are unavailable, but its nitro group and branched chain could lead to distinct packing patterns (e.g., nitro-driven dipole interactions vs. Compound I’s aromatic stacking).

Research Findings and Limitations

  • Compound I’s structural analysis revealed weak intermolecular forces (e.g., hydrogen bonds and π-π stacking), which stabilize its crystal lattice . These interactions are absent in the target compound’s likely structure, implying differences in solubility or melting points.
  • Refinement challenges : Compound I’s high wR₂ value (0.211) suggests disorder or dynamic motion in the crystal, a common issue in bulky aromatic systems . The target compound’s smaller substituents may yield lower disorder.
  • SHELX software () was critical for refining Compound I’s structure, highlighting its utility for small-molecule crystallography despite limitations in handling severe disorder .

Data Tables

Table 1: Functional Group Comparison

Compound Nitro Sulfonyl Aromatic Ester Chiral Center
Target compound Yes No No Yes Yes (S)
Compound I No Yes Yes Yes No

Table 2: Crystallographic Parameters

Parameter Compound I
Refinement program SHELXL (SHELX system)
R₁ 0.062
wR₂ 0.211
Notable interactions C—H···O, π-π stacking

Q & A

Q. How is the molecular structure of diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate determined experimentally?

Methodological Answer: X-ray crystallography is the gold standard for structural determination. Key steps include:

  • Data Collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) for single-crystal analysis. Parameters such as θ range (1.1–28.5°) and resolution (0.84 Å) are critical .
  • Refinement : Employ SHELXL (part of the SHELX suite) for structure solution and refinement. Typical refinement statistics include R1 = 0.062 and wR2 = 0.211 for observed reflections .
  • Validation : Use tools like PLATON to check for missed symmetry or twinning .

Example Crystallographic Parameters (from analogous structures):

ParameterValue
Crystal SystemMonoclinic
Space GroupP1
Unit Cell (Å, °)a = 8.5103, b = 8.9540, c = 19.6546; α = 78.456°, β = 87.236°, γ = 86.736°

Q. What synthetic routes are commonly employed for propanedioate derivatives?

Methodological Answer: Propanedioate esters are synthesized via:

  • Catalyzed Condensation : Use ZnBr₂ in m-xylene as a catalyst/solvent system for stereoselective alkylation .
  • Recrystallization : Purify products using ethanol or methanol, achieving yields >69% .
  • Monitoring : Track reaction progress via TLC or HPLC.

Example Reaction Setup:

ComponentRole
ZnBr₂Lewis acid catalyst
m-XyleneSolvent
EthanolRecrystallization solvent

Q. What analytical techniques validate the purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions. For example, ester carbonyls appear at ~170 ppm in ¹³C NMR .
  • Elemental Analysis : Compare calculated vs. observed values (e.g., C: 67.76% calc. vs. 67.64% obs.) .

Advanced Research Questions

Q. How to resolve discrepancies in crystallographic refinement (e.g., high R-factors or disordered atoms)?

Methodological Answer:

  • Data Reprocessing : Reintegrate diffraction data using SAINT to correct absorption or scaling errors .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., solvent molecules) using SHELXL .
  • Validation : Cross-check with CIF validation tools (e.g., checkADP in PLATON) to identify over-parameterization .

Case Study : A structure with R1 = 0.062 was refined by constraining anisotropic displacement parameters for nitro groups .

Q. How to optimize stereoselective synthesis of the (2S)-configured nitroalkane moiety?

Methodological Answer:

  • Chiral Catalysts : Test chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts.
  • Kinetic Control : Use low-temperature conditions (-78°C) to favor kinetic over thermodynamic products.
  • Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess .

Q. What computational methods predict the compound’s reactivity or supramolecular interactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electronic properties (e.g., HOMO-LUMO gaps) and nitro group reactivity .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystal structure data .

Example Interaction Analysis (from analogous structures):

Interaction TypeGeometry (Å, °)
Hydrogen BondingO···H distance: 2.12 Å
Aromatic Stackingπ-π distance: 3.45 Å

Q. How to address contradictions in spectral data (e.g., NMR vs. X-ray results)?

Methodological Answer:

  • Dynamic Effects : Investigate conformational flexibility via VT-NMR (variable-temperature NMR) to detect equilibrating structures.
  • Cocrystallization : Co-crystallize with a stabilizing agent to lock a single conformation for X-ray analysis .

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to enhance solubility.
  • Flow Chemistry : Implement continuous flow systems to maintain optimal reaction conditions (e.g., temperature, residence time).

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